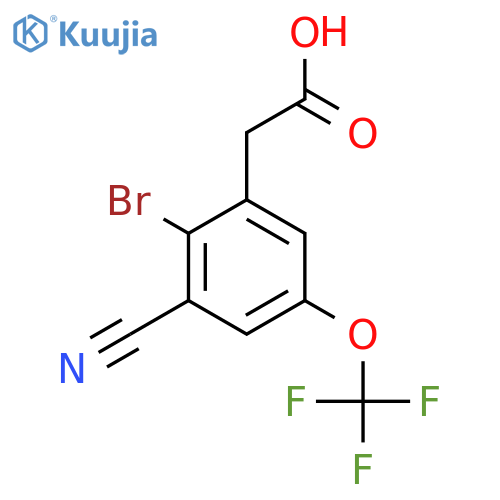Cas no 1807005-23-7 (2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid)

1807005-23-7 structure
商品名:2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid
CAS番号:1807005-23-7
MF:C10H5BrF3NO3
メガワット:324.050812482834
CID:4976882
2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid
-
- インチ: 1S/C10H5BrF3NO3/c11-9-5(3-8(16)17)1-7(2-6(9)4-15)18-10(12,13)14/h1-2H,3H2,(H,16,17)
- InChIKey: IWIBWXPCEPJWTK-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)C=C(C=C1CC(=O)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 365
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 70.3
2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017213-250mg |
2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid |
1807005-23-7 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
| Alichem | A013017213-500mg |
2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid |
1807005-23-7 | 97% | 500mg |
831.30 USD | 2021-06-25 | |
| Alichem | A013017213-1g |
2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid |
1807005-23-7 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1807005-23-7 (2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid) 関連製品
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
